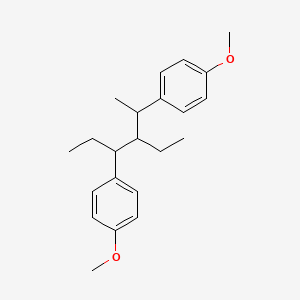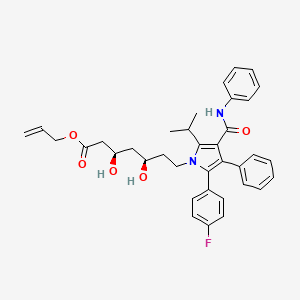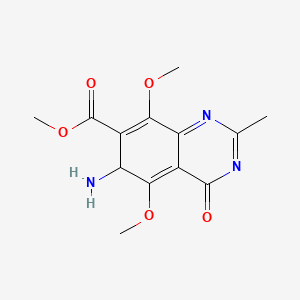
Éther diméthylique de benzestrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzestrol Dimethyl Ether, also known as 2,4-Di(p-anisyl)-3-ethylhexane, is a synthetic nonsteroidal estrogen. It belongs to the stilbestrol group, which is known for its estrogenic properties. This compound has been used in various scientific research applications due to its potent estrogenic activity.
Applications De Recherche Scientifique
Benzestrol Dimethyl Ether has been extensively studied for its estrogenic properties. It has applications in:
Chemistry: Used as a model compound to study estrogenic activity and its interactions with various receptors.
Biology: Investigated for its effects on cellular processes and gene expression related to estrogen signaling.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and other estrogen-related conditions.
Industry: Utilized in the synthesis of other estrogenic compounds and as a reference standard in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzestrol Dimethyl Ether involves the reaction of 2,4-Di(p-hydroxyphenyl)-3-ethylhexane with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of Benzestrol Dimethyl Ether follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials to the desired product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzestrol Dimethyl Ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The aromatic rings in Benzestrol Dimethyl Ether can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products depending on the reagents used.
Mécanisme D'action
Benzestrol Dimethyl Ether exerts its effects by binding to estrogen receptors in the body. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The compound’s molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in various physiological processes such as cell growth, differentiation, and reproduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylstilbestrol: Another synthetic nonsteroidal estrogen with similar estrogenic activity.
Hexestrol: A related compound with potent estrogenic effects.
Methestrol: Another member of the stilbestrol group with estrogenic properties.
Uniqueness
Benzestrol Dimethyl Ether is unique due to its specific structural modifications, which enhance its binding affinity to estrogen receptors compared to other similar compounds. This makes it a valuable tool in scientific research for studying estrogen receptor interactions and developing new estrogenic drugs.
Propriétés
IUPAC Name |
1-[3-ethyl-4-(4-methoxyphenyl)hexan-2-yl]-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-6-21(16(3)17-8-12-19(23-4)13-9-17)22(7-2)18-10-14-20(24-5)15-11-18/h8-16,21-22H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTJXPLKDGPKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(CC)C(C)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747090 |
Source


|
| Record name | 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-87-3 |
Source


|
| Record name | 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B588393.png)


![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)

